Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is characterized by the presence of a hydrazine moiety substituted with cyclopropylmethyl and di-tert-butyl groups, making it a unique and versatile compound in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diazene with tert-butyl hydroperoxide (TBHP) and a triflinate reagent in dimethyl sulfoxide (DMSO) at room temperature . The reaction mixture is then purified using silica gel chromatography with a cyclohexane/ethyl acetate solvent system .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their activity . The pathways involved include nucleophilic attack and subsequent substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl hydrazodiformate: Similar in structure but lacks the cyclopropylmethyl group.
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: Contains a trifluoromethyl group instead of cyclopropylmethyl.
Uniqueness
Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is unique due to its cyclopropylmethyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .
Properties
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIDLUJJCKLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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